molecular formula C23H19N3O2 B12190389 N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide

Cat. No.: B12190389
M. Wt: 369.4 g/mol
InChI Key: JRMJSHZWZKKWPD-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine ring, and a methoxybenzyl group

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for condensation reactions, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline or pyridine derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: In biological research, the compound is studied for its potential as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in disease progression. For example, it can inhibit β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are important targets in Alzheimer’s disease . By modulating these pathways, the compound can reduce the formation of amyloid-beta plaques and tau phosphorylation, thereby exerting neuroprotective effects.

Comparison with Similar Compounds

N-(4-methoxybenzyl)-2-pyridin-2-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c1-28-17-11-9-16(10-12-17)15-25-23(27)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,25,27)

InChI Key

JRMJSHZWZKKWPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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